BENGHE Methodological & Application

Check Availability & Pricing

Application Note: Enantioselective Synthesis of
Xestoaminol C

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Xestoaminol C
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Introduction

Xestoaminol C is a naturally occurring vicinal amino alcohol, first isolated from the marine
sponge Xestospongia sp. It has garnered interest within the scientific community due to its
potential biological activities, including the inhibition of reverse transcriptase. The development
of robust and stereocontrolled synthetic routes to Xestoaminol C and its analogs is crucial for
further pharmacological evaluation and structure-activity relationship (SAR) studies. This
application note provides a detailed protocol for the enantioselective synthesis of N,O-diacetyl
Xestoaminol C, based on the highly diastereoselective anti-aminohydroxylation of an a,3-
unsaturated ester. The overall synthesis proceeds in eight steps with a reported overall yield of
41%.[1][2][3]

Synthetic Strategy Overview

The key transformation in this synthetic route is the conjugate addition of a chiral lithium amide
to an a,B-unsaturated ester, followed by an in situ enolate oxidation. This strategy establishes
the two contiguous stereocenters of the amino alcohol core with high diastereoselectivity.
Subsequent functional group manipulations furnish the target molecule.
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Synthesis of N,O-diacetyl Xestoaminol C

trans-2-Pentadecenoic acid

(COCl)2, t-BuOH, DMAP, Pyridine

tert-Butyl trans-2-pentadecenoate

1. Li(S)-N-benzyl-N-(a-methylbenzyl)amide
2. (+)-CSO

| (2R,3S)-tert-Butyl 3-((S)-N-benzyl-N-(a-methylbenzyl)amino)-2-hydroxy-pentadecanoate

Ha, PA(OH)2/C

| (2R,3S)-tert-Butyl 3-(N-benzylamino)-2-hydroxy-pentadecanoate

| (2R,3S)-tert-Butyl 3-(N-Boc-N-benzylamino)-2-hydroxy-pentadecanoate

1. DIBAL-H
2. Me2C(OMe)z, CSA

(4S,5R)-tert-Butyl 4-((benzyloxy)methyl)-2,2-dimethyl-3-oxazolidinecarboxylate

1. Swern Oxidation
2. Undecylmagnesium bromide

| (4R,5R)-5-((S)-1-(N-Boc-N-benzylamino)dodecyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |

HsI0e

| (2S,3R)-N-Boc-N-benzyl-2-amino-3-hydroxypentadecanal

| (2S,3R)-2-(N-Boc-N-benzylamino)pentadecan-3-ol

Ha, PA(OH)2/C

| (2S,3R)-2-Aminopentadecan-3-ol (Xestoaminol C) |

Ac20, DMAP, Pyridine

| N,O-diacetyl Xestoaminol C |

Click to download full resolution via product page

Figure 1. Overall workflow for the enantioselective synthesis of N,O-diacetyl Xestoaminol C.
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Quantitative Data Summary

The following table summarizes the yields for each step of the synthesis.
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Starting ) Diastereomeri
Step Product . Yield (%) .
Material c Ratio (d.r.)
trans-2-
tert-Butyl trans-2- _
1 Pentadecenoic 95 N/A
pentadecenoate ]
acid
(2R,3S)-tert-
Butyl 3-((S)-N-
benzyl-N-(a- tert-Butyl trans-2-
2 81 >08:2
methylbenzyl)Jam  pentadecenoate
ino)-2-hydroxy-
pentadecanoate
(2R,3S)-tert-
(2R,3S9)-tert-
Butyl 3-((S)-N-
Butyl 3-(N-
) benzyl-N-(a-
3 benzylamino)-2- 98 N/A
methylbenzyl)am
hydroxy- )
ino)-2-hydroxy-
pentadecanoate
pentadecanoate
(2R,3S9)-tert-
(2R,3S)-tert-
Butyl 3-(N-Boc-
N Butyl 3-(N-
4 ) benzylamino)-2- 99 N/A
benzylamino)-2-
hydroxy-
hydroxy-
pentadecanoate
pentadecanoate
(2R,3S)-tert-
Butyl 3-(N-Boc-
Aldehyde N-
5 ) ) 85 (over 2 steps)  N/A
Intermediate benzylamino)-2-
hydroxy-
pentadecanoate
) ) Aldehyde
6 Diol Intermediate ) 80 N/A
Intermediate
7 Xestoaminol C Diol Intermediate 95 (over 2 steps)  N/A

© 2025 BenchChem. All rights reserved.

4/7

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257037?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

N,O-diacetyl )
8 ] Xestoaminol C 90 N/A
Xestoaminol C
) trans-2-
N,O-diacetyl )
Overall ) Pentadecenoic 41 >98% d.e.
Xestoaminol C id
aci

Detailed Experimental Protocols
Step 2: Asymmetric Aminohydroxylation

This key step establishes the stereochemistry of the final product.

e Preparation of the Lithium Amide: To a solution of (S)-N-benzyl-N-(a-methylbenzyl)amine
(1.2 equivalents) in anhydrous THF at -78 °C under an argon atmosphere, is added n-
butyllithium (1.1 equivalents) dropwise. The resulting solution is stirred at -78 °C for 30
minutes.

o Conjugate Addition: A solution of tert-butyl trans-2-pentadecenoate (1.0 equivalent) in
anhydrous THF is added dropwise to the lithium amide solution at -78 °C. The reaction
mixture is stirred at this temperature for 2 hours.

« Enolate Oxidation: A solution of (+)-(camphorsulfonyl)oxaziridine ((+)-CSO) (1.5 equivalents)
in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The mixture is stirred
for a further 3 hours at -78 °C.

o Work-up and Purification: The reaction is quenched with a saturated aqueous solution of
ammonium chloride and allowed to warm to room temperature. The aqueous layer is
extracted with diethyl ether. The combined organic layers are washed with brine, dried over
anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude
product is purified by flash column chromatography on silica gel to afford the desired a-
hydroxy-f3-amino ester.

Step 7 & 8: Deprotection and Acetylation

» Global Deprotection: The fully protected amino alcohol intermediate from the previous step is
dissolved in methanol. Pearlman's catalyst (Pd(OH)2/C, 20 mol%) is added, and the mixture
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is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated
under reduced pressure to yield crude Xestoaminol C.

o Acetylation: The crude Xestoaminol C is dissolved in pyridine. Acetic anhydride (3.0
equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added. The
reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under
reduced pressure, and the residue is purified by flash column chromatography on silica gel
to give N,O-diacetyl Xestoaminol C.

Conclusion

This application note outlines a detailed and reliable enantioselective synthesis of N,O-diacetyl
Xestoaminol C. The key diastereoselective anti-aminohydroxylation reaction provides a robust
method for establishing the required stereocenters. This protocol should serve as a valuable
resource for researchers in natural product synthesis and medicinal chemistry who are
interested in accessing Xestoaminol C and its derivatives for further study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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